6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione
Overview
Description
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione: is an organic compound with the molecular formula C14H8O3 . It is known for its unique structure, which includes a fused ring system combining elements of indene and isochromene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione typically involves the reaction of acenaphthenequinone with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including cyclization and dehydration to form the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: Research in biology and medicine has explored the potential of this compound in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with potential therapeutic effects .
Industry: In the industrial sector, this compound is investigated for its potential use in the production of advanced materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes .
Comparison with Similar Compounds
- 6,7-Dibromobenzo[de]isochromene-1,3-dione
- 1,3-Isochromandione
- Acenaphtho[5,6-cd]pyran-1,3-dione
Comparison: 6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione stands out due to its unique fused ring system, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and potential for diverse chemical modifications .
Properties
IUPAC Name |
6-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-9-5-3-7-1-2-8-4-6-10(14(16)17-13)12(9)11(7)8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLNUOOGRNIDEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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